2-Bromophenol, isoBOC
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Overview
Description
2-Bromophenol, isoBOC: is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.123 . It is a derivative of bromophenol, where the bromine atom is attached to the benzene ring of the phenol molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenol, isoBOC can be synthesized through the bromination of phenol. The reaction involves the electrophilic halogenation of phenol with bromine. The process typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenol, isoBOC undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The bromine atom can be reduced to form phenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Major products are quinones.
Reduction Reactions: Reduced phenol derivatives are formed.
Scientific Research Applications
2-Bromophenol, isoBOC has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including fluoroalkylation of alkenes and alkynes.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromophenol, isoBOC involves its interaction with molecular targets and pathways. For example, it can act as a catalyst in organic reactions by forming electron donor-acceptor complexes. These complexes facilitate the transfer of electrons, thereby promoting the desired chemical transformations . Additionally, its interactions with enzymes can inhibit or activate specific biochemical pathways .
Comparison with Similar Compounds
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
Comparison: 2-Bromophenol, isoBOC is unique due to its specific bromine substitution pattern and the presence of the isobutoxycarbonyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that other bromophenols may not be able to fulfill .
Properties
IUPAC Name |
(2-bromophenyl) 2-methylpropyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUIEDUKQXVYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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